3-O-Trityl-6-O-desmethyl-diprenorphine is a synthetic derivative of diprenorphine, which is a potent opioid receptor antagonist. This compound is notable for its complex molecular structure, characterized by the presence of a trityl group at the 3-O position and a desmethyl group at the 6-O position of the diprenorphine molecule. Its molecular formula is C44H47NO4, and it has a molecular weight of 653.85 g/mol. The compound is primarily used in research settings to study opioid receptor interactions and to develop new therapeutic agents for opioid addiction and overdose management.
3-O-Trityl-6-O-desmethyl-diprenorphine is derived from diprenorphine, which itself is classified as a non-selective opioid receptor antagonist. It interacts with mu, delta, and kappa opioid receptors, making it significant in pharmacological studies aimed at understanding opioid mechanisms and developing new drugs. The compound can be sourced from specialized chemical suppliers that provide research-grade substances for scientific experimentation.
The synthesis of 3-O-Trityl-6-O-desmethyl-diprenorphine involves several key steps:
The synthesis process may require optimization for yield and scalability, especially for industrial applications.
The molecular structure of 3-O-Trityl-6-O-desmethyl-diprenorphine features:
The structural configuration plays a critical role in determining the compound's interaction with opioid receptors.
3-O-Trityl-6-O-desmethyl-diprenorphine can undergo various chemical reactions:
These reactions are crucial for modifying the compound for various research applications.
The mechanism of action for 3-O-Trityl-6-O-desmethyl-diprenorphine involves its binding to opioid receptors in the central nervous system. As an antagonist, it blocks receptor activation by endogenous opioids or agonists, inhibiting effects such as analgesia, euphoria, and respiratory depression. This action primarily targets mu, delta, and kappa opioid receptors through G-protein coupled receptor signaling pathways.
The physical properties of 3-O-Trityl-6-O-desmethyl-diprenorphine include:
Chemical properties include stability under standard laboratory conditions but may require careful handling due to potential reactivity during synthesis and purification processes.
3-O-Trityl-6-O-desmethyl-diprenorphine has several applications in scientific research:
This compound's multifaceted roles highlight its importance in advancing both basic research and clinical applications related to opioids.
Diprenorphine (DPN), a non-selective opioid receptor antagonist developed in the 1960s, emerged from structural modifications of thebaine—a naturally occurring morphinan alkaloid from Papaver somniferum. Its high affinity for μ- (MOR), κ- (KOR), and δ-opioid receptors (DOR) (Ki values: 0.07–0.25 nM) made it invaluable for receptor binding studies [1] [7]. Early radiolabeled versions like [³H]DPN enabled foundational in vitro characterization of opioid receptors. However, the short half-life of carbon-11 (20.34 min) in [¹¹C]diprenorphine limited its utility in positron emission tomography (PET) imaging. This drove efforts to develop fluorine-18 analogs (half-life: 109.8 min), culminating in 6-O-(2-[¹⁸F]fluoroethyl)-6-O-desmethyl-diprenorphine ([¹⁸F]FE-DPN). The synthesis of [¹⁸F]FE-DPN necessitated advanced precursors, with 3-O-trityl-6-O-desmethyl-diprenorphine (TDDPN) proving pivotal for efficient radiosynthesis [2] [3].
TDDPN serves as the protected intermediate for synthesizing [¹⁸F]FE-DPN, a PET radiotracer used to quantify opioid receptor density in vivo. Its structure features two critical protective modifications:
This design enables a two-step radiosynthesis:
The trityl group (Tr) was selected for C3 protection due to three key properties:
Comparative studies with alternative precursors (e.g., 3-O-TBDMS-6-O-desmethyl-diprenorphine) showed inferior stability under basic conditions, leading to desilylation and reduced radiochemical yields. In contrast, TDDPN remains intact during the harsh initial fluorination step (100°C in CH₃CN), ensuring reproducible production of clinical-grade [¹⁸F]FE-DPN [3].
Table 1: Key Precursors for [¹⁸F]FE-DPN Radiosynthesis
Precursor | Protective Group | Stability Under Fluorination Conditions | Deprotection Efficiency |
---|---|---|---|
TDDPN (Current Standard) | Trityl (C3) | High (No degradation at 100°C) | >95% (1M HCl, 80°C, 12 min) |
TBDMS Analogue | tert-Butyldimethylsilyl (C3) | Moderate (Partial desilylation) | <80% (TBAF, variable) |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: